molecular formula C21H22N2O4 B11509162 methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate

methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate

Cat. No.: B11509162
M. Wt: 366.4 g/mol
InChI Key: MLBPVSCKTADTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified through various chemical reactions to introduce the methoxy and methyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s indole moiety is known to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, this compound could be investigated for its therapeutic properties, such as anticancer, antiviral, or anti-inflammatory effects.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other indole derivatives. Its combination of a benzoate moiety with an indole structure makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 4-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzoate

InChI

InChI=1S/C21H22N2O4/c1-13-17(18-12-16(26-2)8-9-19(18)23-13)10-11-22-20(24)14-4-6-15(7-5-14)21(25)27-3/h4-9,12,23H,10-11H2,1-3H3,(H,22,24)

InChI Key

MLBPVSCKTADTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.